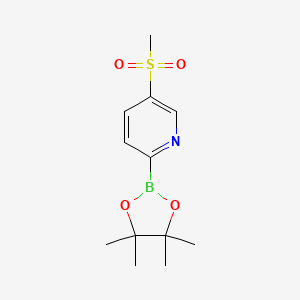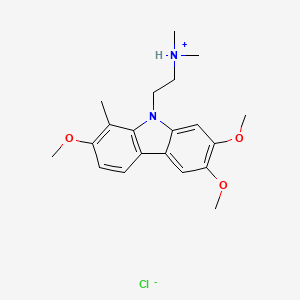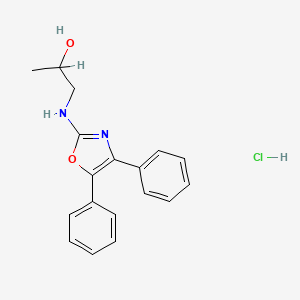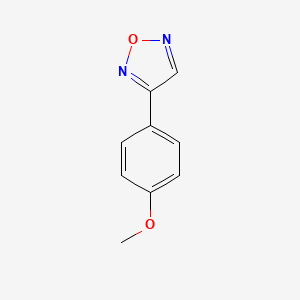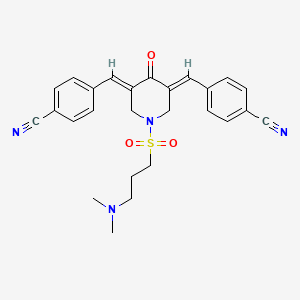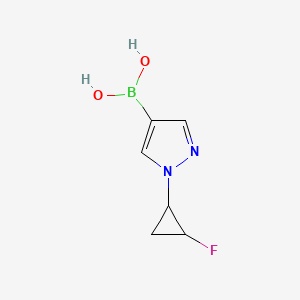
(1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a fluorinated cyclopropyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazole with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom on the cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of the fluorinated cyclopropyl group and the pyrazole ring can enhance the compound’s binding affinity and selectivity towards biological targets. It is investigated for its potential use in developing new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, including the synthesis of polymers and other functional materials.
Mécanisme D'action
The mechanism of action of (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies. The fluorinated cyclopropyl group and the pyrazole ring can enhance the compound’s stability and binding affinity towards its targets, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- (1-(2-Chlorocyclopropyl)-1H-pyrazol-4-yl)boronic acid
- (1-(2-Bromocyclopropyl)-1H-pyrazol-4-yl)boronic acid
- (1-(2-Methylcyclopropyl)-1H-pyrazol-4-yl)boronic acid
Comparison: Compared to its analogs, (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity towards biological targets. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H8BFN2O2 |
|---|---|
Poids moléculaire |
169.95 g/mol |
Nom IUPAC |
[1-(2-fluorocyclopropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H8BFN2O2/c8-5-1-6(5)10-3-4(2-9-10)7(11)12/h2-3,5-6,11-12H,1H2 |
Clé InChI |
HJLDBCZEHSBMFD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C2CC2F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


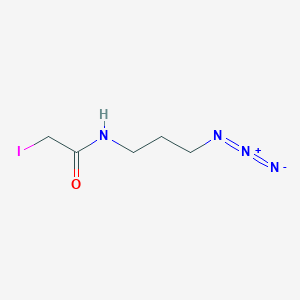

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13729995.png)
![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)



